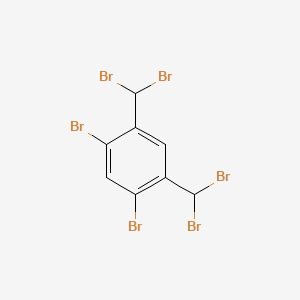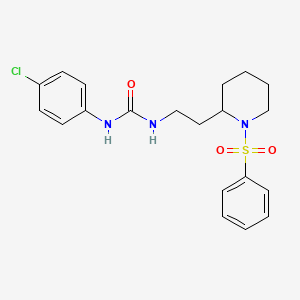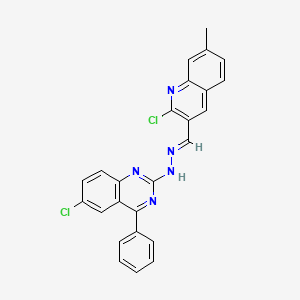
1,5-Dibromo-2,4-bis(dibromomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 1,5-Dibromo-2,4-bis(dibromomethyl)benzene reveals a symmetrical arrangement of bromine atoms around the benzene core. The two dibromomethyl groups contribute to its overall steric properties. Crystallographic studies have confirmed its geometry and bond angles .
科学的研究の応用
Crystal Packing and Interactions
1,5-Dibromo-2,4-bis(dibromomethyl)benzene has been studied for its role in crystal packing patterns in several compounds. Kuś et al. (2023) found that the packing patterns of compounds containing 1,5-Dibromo-2,4-bis(dibromomethyl)benzene and similar derivatives are predominantly influenced by Br...Br contacts and C-H...Br hydrogen bonds, playing a crucial role in the crystal structures of these compounds (Kuś et al., 2023).
Synthesis and Characterization of Polymers
The compound has also been used in the synthesis and characterization of various polymers. For instance, Cianga et al. (2002) utilized 1,4-Dibromo-2,5-bis(bromomethyl)benzene in the creation of poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains, demonstrating its utility in advanced polymer synthesis and characterization (Cianga et al., 2002).
Role in Organometallic Synthesis
Manfroni et al. (2021) explored the use of 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene derivatives, which relate closely to 1,5-Dibromo-2,4-bis(dibromomethyl)benzene, in organometallic synthesis. They highlighted the significance of C–Br...π(arene) interactions versus C–H...Br and Br...Br interactions in solid-state chemistry (Manfroni et al., 2021).
Photovoltaic Applications
In the realm of renewable energy, Hiorns et al. (2009) discussed the use of derivatives like 1,4-bis(methylcyclohexyl ether)-2,5-dibromomethyl benzene, similar to 1,5-Dibromo-2,4-bis(dibromomethyl)benzene, in the synthesis of main-chain fullerene polymers for photovoltaic devices. This indicates its potential application in the development of new materials for solar energy conversion (Hiorns et al., 2009).
将来の方向性
特性
IUPAC Name |
1,5-dibromo-2,4-bis(dibromomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHJKKHIWQTWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(Br)Br)Br)Br)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-bis(dibromomethyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2973464.png)
![ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2973465.png)

![5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2973467.png)
![2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2973468.png)
![[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2973472.png)
![2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2973473.png)
![2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide](/img/structure/B2973474.png)